2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene
Description
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S2/c1-15-8-9-16(2)17(13-15)14-25-20-19(18-7-6-12-24-18)22-21(23-20)10-4-3-5-11-21/h6-9,12-13H,3-5,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYAEOHUNMCKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and diazaspiro intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its unique structural attributes. Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities.
- Antimicrobial Activity : Similar spirocyclic compounds have demonstrated effectiveness against various bacterial strains. The thiophene moiety is often linked to enhanced antimicrobial properties due to its interaction with microbial cell membranes.
- Anticancer Properties : Studies have suggested that derivatives of diazaspiro compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. This suggests potential applications in cancer treatment.
Biological Research
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For instance, some diazaspiro compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in hypertension and cardiovascular diseases.
Synthetic Routes
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions:
- Preparation of Intermediates : Initial steps involve synthesizing the thiophene and diazaspiro intermediates.
- Coupling Reaction : The intermediates are coupled through a sulfanyl linkage using strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.
Industrial Production
In an industrial context, the production can be optimized for high yield and purity through continuous flow reactors and purification techniques like recrystallization and chromatography.
Case Studies
Recent investigations into the biological activities of this compound have yielded promising results:
- Antimicrobial Efficacy : A study showed that derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting potential use as an antibiotic agent.
- Cancer Cell Proliferation : Another research effort indicated that the compound could effectively reduce proliferation rates in specific cancer cell lines through apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
a. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (7c–7f)
- Core : 1,3,4-oxadiazole linked to a thiazole via sulfanyl.
- Substituents : Variably substituted phenyl groups (e.g., 2,4-dimethyl, 2,5-dimethyl).
- Molecular Weight : 375–389 g/mol (higher than the target compound due to additional oxadiazole and thiazole rings).
- Physical Properties : Melting points range from 134–178°C.
Comparison :
- The target compound lacks the oxadiazole-thiazole system, reducing polarity and molecular weight.
- The spirocyclic core in the target may enhance metabolic stability compared to the linear oxadiazole derivatives.
b. N-(2,5-Dimethoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (G698-0239)
Key Features :
- Core : Shared 1,4-diazaspiro[4.5]deca-1,3-diene core.
- Substituents : Acetamide group at position 2 and a 2,5-dimethoxyphenyl moiety.
- Molecular Weight : 443.59 g/mol (higher due to the acetamide group).
Comparison :
- The acetamide substituent introduces hydrogen-bonding capacity, which the target compound lacks.
- The target’s (2,5-dimethylphenyl)methylsulfanyl group may offer better membrane permeability than the polar acetamide.
Key Features :
- Core: Thieno[3,2-b]thiophene fused ring system.
- Substituents : Thiophen-2-yl groups at positions 2 and 3.
Comparison :
- The target’s spirocyclic core provides 3D structural diversity absent in planar fused thiophene systems.
- Both compounds leverage thiophene’s aromaticity, but the target’s diazaspiro ring may enable distinct electronic properties.
Key Features :
- Core : 6,7-diazaspiro[4.5]dec-9-en.
- Substituents : Trifluoromethylphenyl and carbamoyl groups.
Comparison :
- The patent compound’s trifluoromethyl groups enhance electronegativity, a feature absent in the target.
Biological Activity
The compound 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene (CAS No. 1223769-99-0) is a complex organic molecule characterized by its spirocyclic structure and the presence of sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 368.6 g/mol. Its structural components include a thiophene ring and a diazaspiro framework, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains. The presence of the thiophene moiety is often linked to enhanced antimicrobial properties due to its ability to interact with microbial cell membranes.
Anticancer Activity
Research has suggested that spirocyclic compounds can inhibit cancer cell proliferation. A study focusing on diazaspiro compounds revealed that specific derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. The unique arrangement of functional groups in This compound may contribute to its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, similar diazaspiro compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in hypertension and cardiovascular diseases. By inhibiting this enzyme, these compounds can potentially lower blood pressure and provide therapeutic benefits for hypertensive patients .
Research Findings and Case Studies
Q & A
Q. How do atmospheric oxidation pathways influence the compound’s long-term environmental persistence?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
